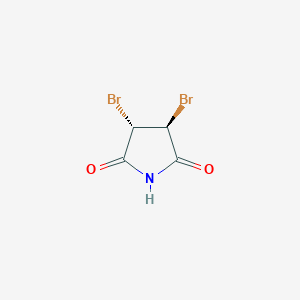

Trans-3,4-Dibromopyrrolidine-2,5-dione

Beschreibung

Trans-3,4-Dibromopyrrolidine-2,5-dione is a brominated derivative of pyrrolidine-2,5-dione, characterized by bromine atoms at the 3 and 4 positions of the pyrrolidine ring. This compound belongs to a class of heterocyclic molecules with a five-membered ring containing two ketone groups. For example, highlights a method to synthesize 3,4-disubstituted pyrrolidine-2,5-diones via Michael addition and Nef reactions using coumarins and nitromethane . The bromine substituents in Trans-3,4-Dibromopyrrolidine-2,5-dione likely enhance its electrophilicity and reactivity compared to non-halogenated analogs, making it a candidate for further chemical modifications or applications in medicinal chemistry.

Eigenschaften

Molekularformel |

C4H3Br2NO2 |

|---|---|

Molekulargewicht |

256.88 g/mol |

IUPAC-Name |

(3S,4S)-3,4-dibromopyrrolidine-2,5-dione |

InChI |

InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)/t1-,2-/m1/s1 |

InChI-Schlüssel |

PPSCYXMFBQJFGC-JCYAYHJZSA-N |

Isomerische SMILES |

[C@H]1([C@H](C(=O)NC1=O)Br)Br |

Kanonische SMILES |

C1(C(C(=O)NC1=O)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: In an industrial setting, the production of trans-3,4-dibromopyrrolidine-2,5-dione may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully monitored to maintain the desired product quality and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Trans-3,4-dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.

Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while reduction reactions can produce partially or fully reduced compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: Trans-3,4-dibromopyrrolidine-2,5-dione is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a precursor for the synthesis of bioactive compounds that may exhibit antimicrobial, antiviral, or anticancer properties .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Researchers investigate their efficacy in treating various diseases and conditions, including infections and cancer .

Industry: In the industrial sector, trans-3,4-dibromopyrrolidine-2,5-dione is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating advanced materials with specific properties .

Wirkmechanismus

The mechanism of action of trans-3,4-dibromopyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or modulation of specific biochemical pathways, resulting in various biological effects .

Molecular Targets and Pathways:

Proteins and Enzymes: The compound can bind to active sites on enzymes, altering their activity and affecting metabolic processes.

DNA and RNA: It may interact with nucleic acids, potentially influencing gene expression and replication.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Trans-3,4-Dibromopyrrolidine-2,5-dione differs from related compounds primarily in its substituents and their electronic effects:

*Calculated based on C₄H₃Br₂NO₂: 12×4 + 1×3 + 80×2 + 14 + 16×2 = 255.

Key Insights :

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic size and polarizability may increase reactivity in cross-coupling or elimination reactions compared to chlorinated analogs like fluoroimide.

- Bioactivity: Unlike albonoursin and related diketopiperazines (), the bioactivity of Trans-3,4-Dibromopyrrolidine-2,5-dione remains unexplored in the provided literature.

Stability and Reactivity

demonstrates that derivatives of pyrrolidine-2,5-dione, such as tosylated 3,4-dihydroxy analogs, are thermodynamically unstable and prone to elimination reactions (e.g., forming maleimides) . In contrast, brominated derivatives like Trans-3,4-Dibromopyrrolidine-2,5-dione may exhibit greater stability due to stronger C–Br bonds compared to C–OTs (tosyl) groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.